![molecular formula C10H9F3O2 B1426734 Benzenepropanal, 4-(trifluoromethoxy)- CAS No. 1036396-43-6](/img/structure/B1426734.png)
Benzenepropanal, 4-(trifluoromethoxy)-
Overview
Description
Benzenepropanal, 4-(trifluoromethoxy)-, also known as 4-(trifluoromethoxy)benzaldehyde, is a synthetic organic compound that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 69.9 °C. Benzenepropanal, 4-(trifluoromethoxy)-, is a useful reagent in organic synthesis, and is used in the production of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Electrochromic Devices
The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) . These polymers are promising anodic materials for electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels . This results in the display of various colors from reduced to oxidized states .
High Transmittance Change Polymers
The compound is used in the design of high transmittance change and high efficient multi-colored electrochromic polymers . The PTTPP electrode shows a high transmittance change (35.7% at 588 nm) and high η (890.96 cm2·C−1 at 588 nm) .
Pharmaceutical Testing
The compound is used as a high-quality reference standard for pharmaceutical testing . It is important for ensuring accurate results in pharmaceutical research and development .
Organic Building Block
The compound is used as an organic building block in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters . This has potential applications in the development of new pharmaceuticals .
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBZNHBLOQRKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanal, 4-(trifluoromethoxy)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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